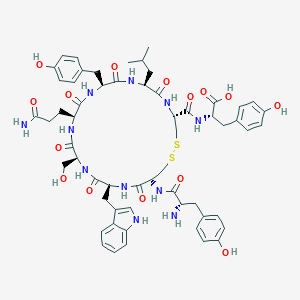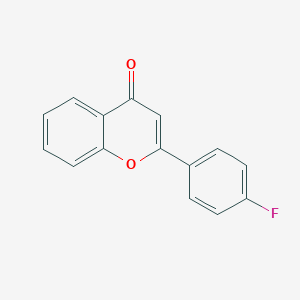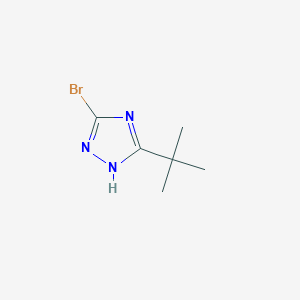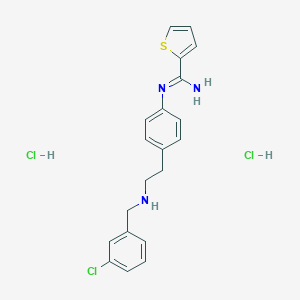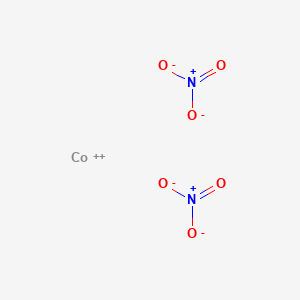
(3-Bromophenyl) 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromophenyl) 2-methylpropanoate is a chemical compound that is widely used in scientific research applications, particularly in the field of organic chemistry. It is a derivative of phenylpropanoic acid and is commonly referred to as BMPP. In
Wirkmechanismus
The mechanism of action of BMPP is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions, reacting with electrophilic compounds to form new chemical bonds. BMPP can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of BMPP. However, it is believed to be relatively non-toxic and does not have any known adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMPP in lab experiments is its high reactivity, making it a useful reagent in organic synthesis reactions. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using BMPP is its relatively low solubility in water, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for research involving BMPP. One area of interest is the development of new synthetic methods for BMPP and its derivatives. Another area of interest is the use of BMPP in the synthesis of novel pharmaceutical compounds with potential therapeutic applications. Additionally, further research is needed to better understand the mechanism of action of BMPP and its potential biochemical and physiological effects.
Synthesemethoden
The synthesis of (3-Bromophenyl) 2-methylpropanoate involves the reaction of 3-bromophenol with 2-methylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification reaction, resulting in the formation of BMPP. The purity and yield of BMPP can be improved through various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
BMPP is commonly used in scientific research applications as a reagent in organic synthesis reactions. It is particularly useful in the synthesis of various pharmaceutical compounds and natural products. BMPP can also be used as a starting material for the synthesis of other organic compounds such as esters, amides, and carboxylic acids.
Eigenschaften
CAS-Nummer |
140896-86-2 |
|---|---|
Produktname |
(3-Bromophenyl) 2-methylpropanoate |
Molekularformel |
C10H11BrO2 |
Molekulargewicht |
243.1 g/mol |
IUPAC-Name |
(3-bromophenyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)10(12)13-9-5-3-4-8(11)6-9/h3-7H,1-2H3 |
InChI-Schlüssel |
MIEAIXUBMSQNMB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC(=CC=C1)Br |
Kanonische SMILES |
CC(C)C(=O)OC1=CC(=CC=C1)Br |
Synonyme |
Propanoic acid, 2-Methyl-, 3-broMophenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




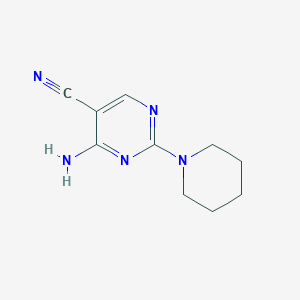
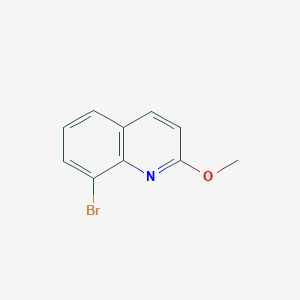
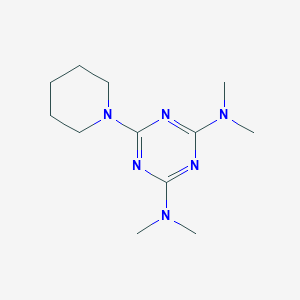
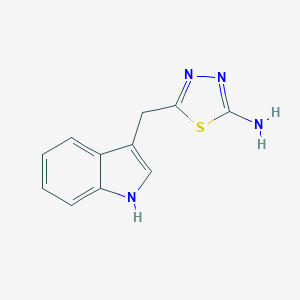
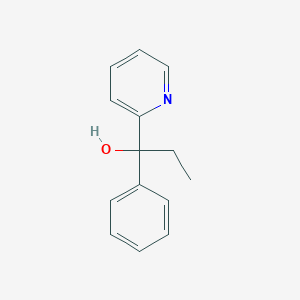
![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)
